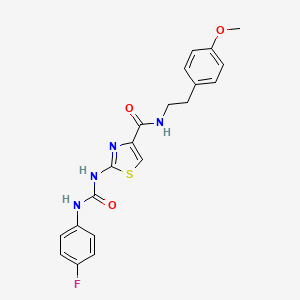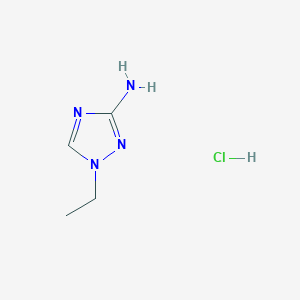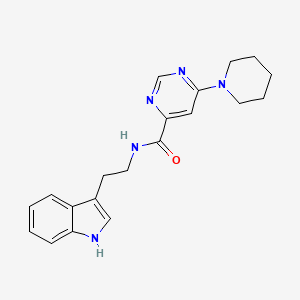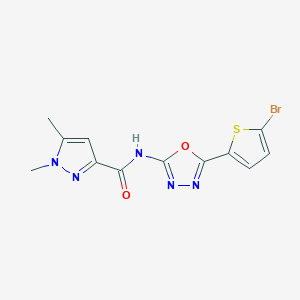![molecular formula C18H17F3N2O2 B2765217 2-phenyl-N-[2-(trifluoromethyl)phenyl]morpholine-4-carboxamide CAS No. 1207018-89-0](/img/structure/B2765217.png)
2-phenyl-N-[2-(trifluoromethyl)phenyl]morpholine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-phenyl-N-[2-(trifluoromethyl)phenyl]morpholine-4-carboxamide is a chemical compound that features a morpholine ring substituted with phenyl and trifluoromethylphenyl groups
Mechanism of Action
Target of Action
Compounds with similar structures, such as those containing trifluoromethyl groups, have been found to exhibit numerous pharmacological activities .
Mode of Action
It is known that the trifluoromethyl group in similar compounds can enhance the binding affinity to multiple receptors , which could potentially influence the interaction of this compound with its targets.
Biochemical Pathways
Compounds with similar structures have been used in the synthesis of potential antagonists of corticotropin-releasing hormone , suggesting that this compound may also interact with hormone-related pathways.
Result of Action
Compounds with similar structures have shown a range of biological activities, including antiviral, anti-inflammatory, and anticancer effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-N-[2-(trifluoromethyl)phenyl]morpholine-4-carboxamide typically involves the reaction of morpholine with phenyl isocyanate and 2-(trifluoromethyl)phenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-phenyl-N-[2-(trifluoromethyl)phenyl]morpholine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
2-phenyl-N-[2-(trifluoromethyl)phenyl]morpholine-4-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
4-(4-Nitro-2-(trifluoromethyl)phenyl)morpholine: A similar compound with a nitro group instead of a phenyl group.
2-(Trifluoromethyl)phenylboronic acid: Another compound containing the trifluoromethylphenyl group.
Uniqueness
2-phenyl-N-[2-(trifluoromethyl)phenyl]morpholine-4-carboxamide is unique due to its specific combination of functional groups and structural features
Properties
IUPAC Name |
2-phenyl-N-[2-(trifluoromethyl)phenyl]morpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3N2O2/c19-18(20,21)14-8-4-5-9-15(14)22-17(24)23-10-11-25-16(12-23)13-6-2-1-3-7-13/h1-9,16H,10-12H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRJNCWZPQBXFPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)NC2=CC=CC=C2C(F)(F)F)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-N'-[(4-methylphenyl)methyl]ethanediamide](/img/structure/B2765136.png)
![2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(2-methylthiazol-4-yl)methanone](/img/structure/B2765139.png)


![(2Z)-2-[(3,4-dimethoxybenzenesulfonamido)imino]-N-(2-fluorophenyl)-2H-chromene-3-carboxamide](/img/structure/B2765144.png)

![N-(4-methoxyphenyl)-2-oxo-2-(2-{[3-oxo-2-benzofuran-1(3H)-yliden]methyl}hydrazino)acetamide](/img/structure/B2765147.png)
![tert-butyl 2-[2-(4-methoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carbonyloxy]acetate](/img/structure/B2765148.png)
![1-[2-(benzylsulfanyl)-4,5-dihydro-1H-imidazol-1-yl]-2-(3-methylphenyl)ethan-1-one](/img/structure/B2765149.png)


![1-(diphenylmethyl)-3-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}urea](/img/structure/B2765153.png)
![N-(2-furylmethyl)-3-[1-(4-nitrobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]propanamide](/img/new.no-structure.jpg)
![(2Z)-3-[4-(2-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}ethoxy)phenyl]-1-phenylprop-2-en-1-one](/img/structure/B2765157.png)
